1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of Dimethylaminopropylamine (DMAPA), which is a diamine used in the preparation of some surfactants . It’s also related to 1-[3-(Dimethylamino)propyl]-3-ethylurea, which is used in the preparation of cabergoline, a dopamine receptor used to treat Parkinson’s syndrome .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Scientific Research Applications
Generation of Structurally Diverse Libraries
The use of compounds similar to 1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine in generating structurally diverse compound libraries is notable. For instance, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a ketonic Mannich base, has been utilized in various alkylation and ring closure reactions to create a wide range of compounds including dithiocarbamates, thioethers, and other derivatives (Roman, 2013).
Synthesis of Heterocyclic Compounds
The synthesis of imidazo[1,5-b]pyridazines through the condensation of specific diamines with 1-aryl-3-(dimethylamino)-2-propen-1-ones demonstrates another significant application. These compounds can react further with various agents like acetic anhydride and phenyl isocyanate, showcasing the versatility of this class of compounds in creating novel heterocycles (Vandyshev et al., 2015).
Potential Central Nervous System Agents
Another interesting application is in the synthesis of central nervous system agents. Derivatives of 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] have been prepared as analogues to previously reported compounds, showing potential in this area (Martin et al., 1981).
properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-15-12-9-11(14)5-6-13(12)17(10)8-4-7-16(2)3/h5-6,9H,4,7-8,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZCDIJZUGQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.